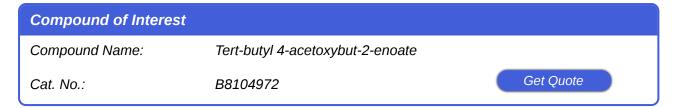


Synthesis of tert-Butyl 4-Acetoxybut-2-enoate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of **tert-butyl 4-acetoxybut-2-enoate**, a valuable building block in organic synthesis. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of **tert-butyl 4-acetoxybut-2-enoate** is proposed as a two-step process commencing from the commercially available precursor, 4-hydroxybut-2-enoic acid. The synthetic strategy involves:

- Esterification: The carboxylic acid functionality of 4-hydroxybut-2-enoic acid is first protected as a tert-butyl ester. This is achieved through a tert-butylation reaction, yielding tert-butyl 4-hydroxybut-2-enoate.
- Acetylation: The hydroxyl group of the intermediate is then acetylated to afford the final product, tert-butyl 4-acetoxybut-2-enoate.

This pathway is illustrated in the following workflow diagram.





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Caption: Synthetic workflow for tert-butyl 4-acetoxybut-2-enoate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Boiling Point (°C)
4-Hydroxybut-2- enoic acid	C4H6O3	102.09	Oil	-
tert-Butyl 4- hydroxybut-2- enoate	C8H14O3	158.19	-	-
tert-Butyl 4- acetoxybut-2- enoate	C10H16O4	200.23	-	260.21 (Predicted)[1]

Experimental Protocols

Detailed experimental procedures for each synthetic step are provided below. These protocols are based on established methods for similar transformations and should be adapted and optimized for specific laboratory conditions.



Step 1: Synthesis of tert-Butyl 4-hydroxybut-2-enoate

This procedure details the esterification of 4-hydroxybut-2-enoic acid to its corresponding tert-butyl ester. The method is adapted from a general procedure for the tert-butylation of carboxylic acids.

Materials:

- 4-Hydroxybut-2-enoic acid
- · tert-Butyl acetate
- Bis(trifluoromethanesulfonyl)imide (Tf2NH)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-hydroxybut-2-enoic acid (1.0 eq) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (0.1 eq).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to afford tert-butyl 4hydroxybut-2-enoate.



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Caption: Experimental workflow for the synthesis of tert-butyl 4-hydroxybut-2-enoate.

Step 2: Synthesis of tert-Butyl 4-acetoxybut-2-enoate

This procedure describes the acetylation of the hydroxyl group of tert-butyl 4-hydroxybut-2-enoate.

Materials:

- tert-Butyl 4-hydroxybut-2-enoate
- Acetic anhydride (Ac₂O)
- Pyridine or Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- Saturated agueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve tert-butyl 4-hydroxybut-2-enoate (1.0 eq) in dichloromethane.
- Add pyridine or triethylamine (1.5 eq) to the solution.



- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield tert-butyl 4acetoxybut-2-enoate.



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- 1. Organic Syntheses Procedure [orgsyn.org]
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